molecular formula C24H40O5 B1233014 Vulpecholic acid

Vulpecholic acid

Cat. No.: B1233014
M. Wt: 408.6 g/mol
InChI Key: GYUVAHWOVINGNE-RMVWDZDYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vulpecholic acid (1α,3α,7α-trihydroxy-5β-cholan-24-oic acid) is a bile acid that has been identified as a subject of biochemical research. It has been specifically studied in the Australian opossum ( Trichosurus vulpecula ), where it was found to be the major biliary component. Research indicates that its hepatic formation occurs from chenodeoxycholic acid. The available scientific data on this compound is primarily found in specialized literature concerning comparative bile acid biochemistry in marsupials. As a supplier, we provide high-purity this compound to support ongoing scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult specialized biochemical databases and the primary scientific literature, such as the study "Bile acids of marsupials. 2. Hepatic formation of this compound..." for further details .

Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20+,22+,23-,24+/m1/s1

InChI Key

GYUVAHWOVINGNE-RMVWDZDYSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@H](C[C@H](C4)O)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C

Synonyms

1 alpha, 3 alpha, 7 alpha-trihydroxy-5 beta-cholan-24-oic acid
vulpecholic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Bile Acids

Structural Comparisons

The hydroxylation pattern of bile acids critically influences their physicochemical properties and biological functions. Table 1 highlights key structural and functional differences between vulpecholic acid and related bile acids.

Table 1: Structural and Functional Comparison of this compound and Similar Bile Acids

Compound Hydroxylation Sites Conjugation Status Primary Species Key Functions/Notes
This compound 1α, 3α, 7α Primarily unconjugated Australian opossum Unique 1α-OH; major biliary component
Chenodeoxycholic acid 3α, 7α Conjugated (taurine/glycine) Humans, most mammals Precursor for secondary bile acids; FXR agonist
Cholic acid 3α, 7α, 12α Conjugated Humans, mammals Enhances lipid absorption; hydrophilic
Ursodeoxycholic acid 3α, 7β Conjugated Humans, bears Choleretic; used in cholestasis therapy
Hyodeoxycholic acid 3α, 6α Conjugated Pigs, rodents Hydrophobic; modulates gut microbiota
Key Observations:
  • Conjugation Status : Unlike CDCA and cholic acid (CA), which are conjugated in most mammals, this compound’s free form may reflect species-specific adaptations in lipid metabolism .

Functional and Physiological Implications

  • Hydrophilicity : The 1α,3α,7α-hydroxylation pattern increases hydrophilicity compared to CDCA but remains less hydrophilic than CA (which has an additional 12α-OH) . This may influence micelle formation and toxicity profiles.
  • Receptor Interactions : Bile acids act as ligands for nuclear receptors like FXR and membrane receptor TGR4. This compound’s 1α-OH may sterically hinder FXR binding, reducing its efficacy compared to CDCA .
  • Species-Specific Roles : In opossums, the predominance of free this compound suggests a tailored mechanism for lipid digestion in their unique diet .

Evolutionary and Ecological Significance

This adaptation may correlate with differences in diet (e.g., herbivorous vs. omnivorous) or gut microbiota composition .

Preparation Methods

Cholic Acid as a Starting Material

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) serves as the primary precursor for this compound. The synthetic pathway involves:

  • Protection of hydroxyl groups : Temporary masking of 3α, 7α, and 12α hydroxyls using tert-butyldimethylsilyl (TBDMS) or acetyl groups.

  • Oxidation and reduction : Controlled oxidation of specific positions followed by stereoselective reduction to maintain the 5β-configuration.

  • Deprotection : Sequential removal of protecting groups under mild acidic or basic conditions.

This method ensures retention of stereochemistry but requires costly protecting reagents and multi-step purification.

Microbial Biotransformation

Recent advances utilize genetically engineered E. coli or Streptomyces strains to hydroxylate lithocholic acid at positions 7α and 12α. Key parameters include:

  • Substrate concentration : Optimal at 2–5 mM to avoid toxicity.

  • Enzyme cofactors : NADPH-dependent cytochrome P450 enzymes (e.g., CYP8B1).

  • Fermentation duration : 48–72 hours for maximal yield.

Biocatalytic methods offer higher regioselectivity but face scalability challenges.

Industrial-Scale Production Challenges

  • Stereochemical purity : Even minor epimerization at C5 or C3 reduces bioactivity.

  • Cost of starting materials : Cholic acid derivatives remain expensive compared to simpler substrates like diethyl malonate.

  • Waste management : Multi-step syntheses generate solvent waste (e.g., ethyl alcohol, toluene), necessitating efficient recovery systems.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance reaction control for critical steps such as:

  • Low-temperature hydroxylation : Using O₂ or H₂O₂ as oxidants.

  • In-line purification : Chromatographic separation of intermediates.

Photocatalytic Functionalization

Visible-light-mediated C–H activation enables direct hydroxylation of deoxycholic acid, bypassing protective groups. Catalysts like mesoporous graphitic carbon nitride (mpg-C₃N₄) show promise but require optimization.

Analytical Characterization

Quality control relies on:

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm.

  • Nuclear magnetic resonance (NMR) : Distinctive signals for C18 (δ 0.68 ppm) and C21 (δ 0.93 ppm) methyl groups.

  • Mass spectrometry (MS) : ESI-MS m/z 407.3 [M-H]⁻.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Vulpecholic acid in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as bile acid derivatization or stereoselective synthesis. Key steps include protecting group strategies, oxidation/reduction steps, and chiral resolution. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers should validate each synthetic intermediate with orthogonal analytical methods to ensure reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound purity in complex biological matrices?

Reverse-phase HPLC coupled with UV detection or evaporative light scattering (ELS) is widely used for purity quantification. For biological samples (e.g., serum, tissue), liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. Method validation should include linearity, limit of detection (LOD), and recovery rates, as outlined in ICH guidelines. Batch-to-batch consistency must be monitored using peptide content analysis and salt/water content assessments, especially for bioassays .

Q. How can researchers isolate this compound from natural sources, and what are the critical purification challenges?

Isolation from natural sources (e.g., animal bile) involves solvent extraction, column chromatography (e.g., silica gel, Sephadex), and crystallization. Key challenges include separating structurally similar bile acids (e.g., ursodeoxycholic acid) and minimizing degradation during extraction. Researchers should optimize solvent polarity gradients and employ thin-layer chromatography (TLC) for real-time monitoring .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action in metabolic pathways?

Use in vitro models (e.g., hepatocyte cultures) to assess receptor binding (e.g., FXR, TGR5) via radioligand assays or fluorescence polarization. In vivo studies require knockout animal models to validate target specificity. Dose-response curves and time-course experiments should be paired with metabolomics to track downstream effects. Contradictory results between models necessitate cross-validation using isotopic tracing or CRISPR-mediated gene editing .

Q. How can contradictions in reported pharmacological effects of this compound be systematically addressed?

Conduct a meta-analysis of existing studies to identify variables such as dosage, model systems, and purity levels. Replicate critical experiments under standardized conditions (e.g., ISO 17025 protocols) and perform sensitivity analyses to isolate confounding factors. Open-access data repositories and pre-registered studies enhance transparency and reduce publication bias .

Q. What are the best practices for ensuring reproducibility in this compound research across laboratories?

Document all experimental parameters in detail, including solvent suppliers, equipment calibration logs, and storage conditions. Share raw datasets and analytical standards via platforms like Zenodo. Implement inter-laboratory comparisons using blinded samples to assess methodological variability. Batch consistency for synthetic batches should include peptide content analysis and impurity profiling .

Q. How should researchers design studies to evaluate this compound’s interactions with other bile acids in pathological conditions?

Use co-culture systems or in vivo co-administration models to mimic physiological conditions. Quantify interactions via isobolographic analysis or response surface methodology. Advanced techniques like surface plasmon resonance (SPR) can measure binding kinetics, while molecular dynamics simulations predict competitive binding at receptor sites .

Methodological Considerations

  • Data Interpretation : Use multivariate statistics (e.g., PCA, PLS-DA) to distinguish this compound-specific effects from background noise in omics datasets .
  • Ethical Compliance : For human cell line studies, adhere to institutional review board (IRB) protocols and include donor demographic data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vulpecholic acid
Reactant of Route 2
Vulpecholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.